molecular formula C10H13ClO B3051558 4-Tert-butyl-3-chlorophenol CAS No. 34593-73-2

4-Tert-butyl-3-chlorophenol

Cat. No. B3051558
CAS RN: 34593-73-2
M. Wt: 184.66 g/mol
InChI Key: XXZNDRDKECUZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04910202

Procedure details

A mixture of 50 g (0.39 mol) of 3-chlorophenol in 250 ml of hexane and 125 ml of 85% phosphoric acid was heated to reflux. A solution of 43.2 g (0.584 mol) of 2-methyl-2-propanol in 25 ml of hexane was added over 1.5 hours. After addition, the reaction mixture was refluxed for 4 hours. The organic phase was separated and extracted four times with 30 ml of lN sodium hydroxide solution. The combined aqueous fractions were made acidic and extracted with methylene chloride. The organic phase was dried and evaporated at 90° C. (25 mm). The residue was crystallized from hexane. There was obtained 0.46 g (2.49 mmol, 0.6%) of 3-chloro-4-(1,1-dimethylethyl)phenol as a white solid after crystallization from hexane; mp 65°-67° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH3:9][C:10](O)([CH3:12])[CH3:11]>CCCCCC.P(=O)(O)(O)O>[Cl:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][C:7]=1[C:10]([CH3:12])([CH3:11])[CH3:9]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)O
Name
Quantity
250 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
125 mL
Type
solvent
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
43.2 g
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted four times with 30 ml of lN sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated at 90° C. (25 mm)
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.49 mmol
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 0.6%
YIELD: CALCULATEDPERCENTYIELD 0.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.